

A Comprehensive Spectroscopic Guide to 4-Formylindole

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Compound of Interest

Compound Name: 4-Formylindole

CAS No.: 1047-86-6

Cat. No.: B1175567

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Abstract

4-Formylindole, also known as indole-4-carboxaldehyde, is a pivotal synthetic intermediate in the development of various pharmaceutical compounds.[1][2] Its chemical structure, characterized by an indole ring substituted with a formyl group at the 4-position, provides a versatile scaffold for medicinal chemistry. Accurate and comprehensive spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of this compound in research and development settings. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Formylindole**, offering insights into the interpretation of its spectra and standardized protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: 1H-indole-4-carbaldehyde[3]
- Synonyms: **4-Formylindole**, Indole-4-carboxaldehyde, NSC 337264[1][3]
- Molecular Formula: C₉H₇NO[1][2]
- Molecular Weight: 145.16 g/mol [2][3]

- Appearance: Light yellow to brown crystalline solid
- CAS Number: 1074-86-8[1][2]

Caption: Chemical structure of **4-Formylindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **4-Formylindole**, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Formylindole** in DMSO-d_6 exhibits distinct signals corresponding to the protons of the indole ring and the formyl group.[4]

Table 1: ^1H NMR Spectroscopic Data for **4-Formylindole** (in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.5 (approx.)	br s	1H	N-H
10.1 (approx.)	s	1H	CHO
7.8 - 7.2 (approx.)	m	5H	Ar-H

Data sourced from SpectraBase.[4]

Interpretation:

The downfield singlet at approximately 10.1 ppm is characteristic of the aldehydic proton of the formyl group. The broad singlet around 11.5 ppm corresponds to the acidic proton of the indole nitrogen. The aromatic region, typically between 7.2 and 7.8 ppm, shows a complex multiplet integrating to five protons, consistent with the protons on the indole nucleus. The specific coupling patterns within this region can be resolved with higher field instrumentation to assign each aromatic proton individually.

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Formylindole** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-16 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d_6 at 2.50 ppm.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Formylindole**

Chemical Shift (δ) ppm	Assignment
192.0 (approx.)	C=O (formyl)
140.0 - 110.0 (approx.)	Aromatic & Indole C

Note: Experimental ^{13}C NMR data is not readily available in the provided search results. The chemical shifts are predicted based on known values for similar indole derivatives.[5][6]

Interpretation:

The most downfield signal, expected around 192.0 ppm, is attributed to the carbonyl carbon of the formyl group. The remaining signals in the aromatic region (approximately 110.0-140.0 ppm) correspond to the eight carbons of the indole ring. The specific chemical shifts are influenced by the electron-withdrawing nature of the formyl group and the heteroaromatic character of the indole nucleus.

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrumentation: A 75 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment.
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO- d_6 at 39.52 ppm.

Caption: General workflow for NMR analysis of **4-Formylindole**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Formylindole** shows characteristic absorption bands for the N-H, C-H, C=O, and aromatic C=C bonds.

Table 3: IR Spectroscopic Data for **4-Formylindole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3406 (approx.)	Strong, broad	N-H stretch
3050-3020 (approx.)	Medium	Aromatic C-H stretch
1650 (approx.)	Strong	C=O stretch (formyl)
1616, 1577, 1508, 1456 (approx.)	Medium to Strong	Aromatic C=C stretch

Data interpretation based on typical values for indole and its derivatives.[7]

Interpretation:

The broad absorption band around 3406 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.[7] The strong, sharp peak at approximately 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the aldehyde. The absorptions in the 1616-1456 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic and pyrrole rings of the indole nucleus.[7] The peaks between 3050 and 3020 cm⁻¹ correspond to the stretching of the aromatic C-H bonds.[7]

Experimental Protocol: ATR-IR Acquisition

- Sample Preparation: Place a small amount of the solid **4-Formylindole** sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.

- Processing: Collect a background spectrum of the clean ATR crystal before acquiring the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **4-Formylindole**

m/z	Interpretation
145	[M] ⁺ (Molecular ion)
144	[M-H] ⁺
116	[M-CHO] ⁺

Data sourced from PubChem and mzCloud.^{[3][8]}

Interpretation:

The mass spectrum of **4-Formylindole** will show a prominent molecular ion peak ([M]⁺) at an m/z of 145, corresponding to its molecular weight.^{[3][8]} A common fragmentation pattern for aldehydes is the loss of a hydrogen radical, leading to a significant [M-H]⁺ peak at m/z 144. Another characteristic fragment is observed at m/z 116, resulting from the loss of the formyl group (CHO).^[3]

Experimental Protocol: GC-MS Acquisition

- Sample Preparation: Dissolve a small amount of **4-Formylindole** in a suitable volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms).

- Injection Volume: 1 μ L.
- Inlet Temperature: 250 $^{\circ}$ C.
- Oven Program: Start at a suitable initial temperature (e.g., 100 $^{\circ}$ C), ramp up to a final temperature (e.g., 280 $^{\circ}$ C) to ensure elution.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Safety and Handling

4-Formylindole is considered hazardous. It may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.[3][9] It is also known to cause serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[9]

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